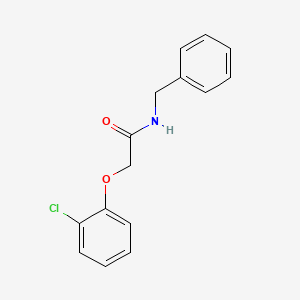

N-benzyl-2-(2-chlorophenoxy)acetamide

Description

The exact mass of the compound N-benzyl-2-(2-chlorophenoxy)acetamide is 275.0713064 g/mol and the complexity rating of the compound is 279. The solubility of this chemical has been described as 20.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzyl-2-(2-chlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2-chlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(2-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPSGVPXFMWHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Technical Guide: N-Benzyl-2-(2-chlorophenoxy)acetamide

Executive Summary

N-benzyl-2-(2-chlorophenoxy)acetamide (CAS: 301678-58-0) is a bioactive small molecule scaffold belonging to the class of phenoxyacetamides .[1][2][3] While often cataloged as a rare chemical for early-stage discovery, this specific structural motif represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple auxin-like herbicides and complex pharmaceutical agents like Lacosamide (anticonvulsant) and ISRIB (integrated stress response inhibitor).[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Williamson etherification, its structural activity relationships (SAR) regarding the ortho-chloro substitution, and its potential utility as a lead compound in osteoclast differentiation inhibition and ion channel modulation.[1][2]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]

The compound consists of a central acetamide linker connecting a lipophilic benzyl amine moiety and a 2-chlorophenoxy group.[1][2] The ortho-chlorine atom provides specific steric bulk and metabolic protection to the phenoxy ring, distinct from its para-chloro analogs (e.g., ISRIB).[1][2]

Table 1: Physicochemical Properties (Predicted & Experimental)

| Property | Value | Clinical Relevance |

| Molecular Formula | C₁₅H₁₄ClNO₂ | Core scaffold composition |

| Molecular Weight | 275.73 g/mol | Optimal for CNS penetration (<450 Da) |

| LogP (Predicted) | 3.2 – 3.5 | High lipophilicity; likely blood-brain barrier (BBB) permeable |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket interaction |

| H-Bond Acceptors | 2 (Amide O, Ether O) | Facilitates hydrogen bonding networks |

| Rotatable Bonds | 5 | Flexible linker allows induced-fit binding |

| Topological Polar Surface Area | ~38 Ų | Well within the limit (<90 Ų) for BBB penetration |

Synthesis & Manufacturing Protocol

The most robust route to N-benzyl-2-(2-chlorophenoxy)acetamide is a convergent synthesis involving the coupling of 2-chlorophenol with a pre-formed chloroacetamide precursor.[1][2] This method minimizes side reactions compared to direct acyl chloride coupling.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis pathway and the critical intermediate steps.

Figure 1: Convergent synthesis pathway via N-benzyl-2-chloroacetamide intermediate.[1][2]

Detailed Experimental Protocol

Phase 1: Synthesis of Intermediate (N-benzyl-2-chloroacetamide)

-

Reagents: Benzylamine (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (TEA, 12 mmol), Dichloromethane (DCM, 20 mL).[1][2]

-

Procedure:

-

Dissolve benzylamine and TEA in dry DCM under nitrogen atmosphere. Cool to 0°C.[1][2]

-

Add chloroacetyl chloride dropwise over 20 minutes to prevent exotherm.[1][2]

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Validation: Confirm intermediate via TLC (Hexane:EtOAc 3:1).

-

Phase 2: Etherification to Target

-

Reagents: 2-Chlorophenol (1.0 mmol), N-benzyl-2-chloroacetamide (1.1 mmol), Potassium Carbonate (K₂CO₃, 1.5 mmol), Acetonitrile (CH₃CN, 10 mL).[1][2]

-

Procedure:

-

Suspend K₂CO₃ in CH₃CN.[1][2][4] Add 2-chlorophenol and stir for 15 min to generate the phenoxide anion.

-

Add the Phase 1 intermediate (N-benzyl-2-chloroacetamide).[1][2]

-

Reflux at 80°C for 3–5 hours. Monitor consumption of phenol by TLC.[1][2]

-

Purification: Cool to RT. Filter off inorganic salts.[1][2][5] Evaporate solvent.[1][2][5][6][4]

-

Recrystallize crude solid from Ethanol/Water or purify via silica column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

-

-

Yield: Typical yields range from 85–92% for this specific substitution pattern [1, 2].[1][2]

Structural Activity Relationship (SAR) & Pharmacology[1]

The "2-chlorophenoxy" moiety is not merely a lipophilic cap; it dictates the molecule's interaction with biological targets.[1][2]

The "Ortho-Chloro" Effect

Unlike the para-chloro substitution found in ISRIB (which targets eIF2B), the ortho-chloro substitution in this molecule introduces a "twist" in the phenoxy ring relative to the acetamide plane.[1][2]

-

Conformational Lock: The Cl atom at the 2-position creates steric clash with the ether oxygen lone pairs, forcing the ring out of planarity.[1][2] This non-planar conformation is often critical for fitting into hydrophobic pockets of enzymes or ion channels.[1][2]

-

Metabolic Stability: The 2-position blockage prevents hydroxylation at this metabolically labile site, potentially extending half-life compared to the unsubstituted phenoxy analog.[1][2]

Biological Mechanisms

Research into structurally homologous N-benzyl-phenoxyacetamides suggests two primary mechanisms of action:

-

Osteoclast Differentiation Inhibition (RANKL Signaling): Analogs containing the 2-chlorophenoxy core (e.g., PPOA-N-Ac-2-Cl) have been shown to downregulate TRAF6 and NFATc1 expression.[1][2][7] This pathway is critical for preventing bone resorption in osteoporosis models.[1][2] The N-benzyl variant serves as a simplified probe for this pathway [3].[1][2]

-

Voltage-Gated Sodium Channel (VGSC) Modulation: The structural similarity to Lacosamide (which possesses a benzylamide and a functionalized alpha-carbon) suggests potential activity at the slow inactivation gate of sodium channels (NaV1.x).[1][2] The lipophilic phenoxy group mimics the hydrophobic domain required for channel interaction.[1][2]

Mechanism of Action Diagram

Figure 2: Putative biological pathways based on structural homology to known phenoxyacetamides.

Experimental Validation Workflows

To validate the activity of N-benzyl-2-(2-chlorophenoxy)acetamide in a research setting, the following assays are recommended.

In Vitro Osteoclastogenesis Assay[1]

-

Induction: Treat cells with RANKL (50 ng/mL) to induce differentiation into osteoclasts.[1][2]

-

Treatment: Co-treat with compound (0.1, 1, 10 µM) for 5 days.

-

Readout: TRAP (Tartrate-Resistant Acid Phosphatase) staining.[1][2][7]

-

Success Metric: A dose-dependent reduction in multinucleated TRAP-positive cells indicates successful inhibition of osteoclast differentiation [3].[1][2]

Antimicrobial Disk Diffusion (Secondary Screen)

Phenoxyacetamides often exhibit auxinic or antimicrobial properties.[1]

-

Protocol: Load 50 µg of compound onto sterile disks. Place on inoculated agar plates. Incubate at 37°C for 24h.

-

Analysis: Measure Zone of Inhibition (ZOI) in mm.

References

-

Li, Y., et al. (2008).[1][2][6] "N-Benzyl-2-(2,6-dichlorophenoxy)acetamide."[1][2][6] Acta Crystallographica Section E, 64(10), o1968.[1][2] Link

-

Li, Y., et al. (2008).[1][2] "N-Benzyl-2-(2,4-dichlorophenoxy)acetamide."[1][2] Acta Crystallographica Section E, 64(11), o2090.[1][2] Link

-

Thummuri, D., et al. (2019).[1][2] "Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide on Osteoclast Differentiation In Vitro." Molecules, 24(20), 3768.[1][2] Link[1]

-

Sidrauski, C., et al. (2013).[1][2] "Pharmacological brake-release of mRNA translation enhances cognitive memory (ISRIB)." eLife, 2, e00498.[1][2] Link

Sources

- 1. ≥98% (HPLC), powder, integrated stress response inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. Sigma-aldrich n-[2-(4-chlorophenoxy)benzyl]-n-methylamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Benzyl-2-(2,6-dichlorophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]

- 6. N-Benzyl-2-(2,4-dichlorophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to N-benzyl-2-(phenoxy)acetamide Derivatives: A Case Study on N-benzyl-2-(2,4-dichlorophenoxy)acetamide

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of N-benzyl-2-(phenoxy)acetamide derivatives, with a specific focus on the well-documented compound, N-benzyl-2-(2,4-dichlorophenoxy)acetamide. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules with therapeutic potential. Due to the limited availability of specific experimental data for N-benzyl-2-(2-chlorophenoxy)acetamide, this guide will utilize its closely related and well-characterized analogue, N-benzyl-2-(2,4-dichlorophenoxy)acetamide, as a representative example to illustrate the core scientific principles and methodologies associated with this class of compounds.

Introduction to the N-benzyl-2-(phenoxy)acetamide Scaffold

The N-benzyl-2-(phenoxy)acetamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active molecules. This framework consists of a central acetamide linker connecting a benzyl group and a phenoxy group. The modular nature of this scaffold allows for extensive chemical modification at both the benzyl and phenoxy rings, enabling the fine-tuning of physicochemical properties and biological activity.

Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and antiviral activities.[1][2][3] The presence of the ether linkage and the amide bond provides a combination of flexibility and hydrogen bonding capability, which are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors.[4]

Synthesis and Mechanism

The synthesis of N-benzyl-2-(2,4-dichlorophenoxy)acetamide is typically achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry. This particular synthesis follows the Williamson ether synthesis for the formation of the phenoxy ether bond.

Synthetic Pathway

The reaction proceeds by the deprotonation of 2,4-dichlorophenol by a weak base, such as potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of N-benzyl-2-chloroacetamide, displacing the chloride leaving group and forming the desired ether linkage.

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

Technical Monograph: N-benzyl-2-(2-chlorophenoxy)acetamide

Part 1: Executive Technical Summary

N-benzyl-2-(2-chlorophenoxy)acetamide is a functionalized phenoxyacetamide derivative utilized primarily as a scaffold in the development of neuroactive pharmaceutical agents. Structurally, it serves as a lipophilic pharmacophore in Structure-Activity Relationship (SAR) studies targeting voltage-gated sodium channels (VGSCs) and Monoamine Oxidase (MAO) enzymes.

The compound represents a strategic modification of the anticonvulsant Lacosamide framework, where the amino-acid core is replaced or simplified to a phenoxyacetamide linker, enhancing lipophilicity and altering metabolic stability. Its 2-chloro substitution on the phenoxy ring is a critical design element, introduced to block metabolic hydroxylation at the ortho position and modulate the electronic density of the aromatic system, thereby influencing binding affinity to hydrophobic pockets in target proteins.

Part 2: Chemical Identity & Properties[1]

| Property | Specification |

| CAS Number | 301678-58-0 |

| IUPAC Name | N-benzyl-2-(2-chlorophenoxy)acetamide |

| Molecular Formula | |

| Molecular Weight | 275.73 g/mol |

| SMILES | Clc1ccccc1OCC(=O)NCc2ccccc2 |

| LogP (Predicted) | ~3.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Appearance | White to off-white crystalline solid (Typical for class) |

Part 3: Synthetic Methodology (Self-Validating Protocol)

The most robust synthesis for high-purity applications utilizes an Acylation-Substitution Strategy . This pathway is preferred over direct condensation of carboxylic acids due to higher yields and simpler purification (avoiding carbodiimide urea byproducts).

Reaction Scheme Visualization

Figure 1: Convergent synthesis pathway via acyl chloride intermediate.

Detailed Protocol

Step 1: Preparation of 2-Chlorophenoxyacetyl Chloride (In-situ or Isolated)

-

Rationale: Converting the phenol to the acid chloride first (or using commercially available 2-chlorophenoxyacetyl chloride) ensures the amide coupling proceeds rapidly under mild conditions.

-

Reagents: 2-Chlorophenoxyacetic acid (1.0 eq), Thionyl Chloride (

, 1.5 eq), DMF (catalytic). -

Procedure: Reflux 2-chlorophenoxyacetic acid with thionyl chloride in dry toluene for 2 hours. Evaporate excess

under reduced pressure. The residue is used directly.

Step 2: Amide Coupling (The Critical Step)

-

Reagents: Crude Acyl Chloride (from Step 1), Benzylamine (1.05 eq), Triethylamine (

, 1.2 eq), Dichloromethane (DCM, anhydrous). -

Protocol:

-

Dissolve Benzylamine and

in dry DCM under -

Add the Acyl Chloride (dissolved in DCM) dropwise over 30 minutes. Control: Maintain temperature <5°C to prevent bis-acylation or side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation Checkpoint (TLC): Check consumption of Benzylamine (ninhydrin stain) and appearance of UV-active product (

~0.5 in 1:1 Hexane/EtOAc).

-

Step 3: Work-up and Purification

-

Wash organic layer sequentially with: 1M HCl (removes unreacted amine), Sat.

(removes unreacted acid), and Brine. -

Dry over

and concentrate. -

Recrystallization: Ethanol/Water (typical for phenoxyacetamides) yields high-purity crystals.

Part 4: Mechanistic Pharmacology & SAR Logic

This compound is not merely a random chemical; it is a specific probe for the hydrophobic domain of voltage-gated sodium channels .

Pharmacophore Map

Figure 2: Structural dissection of the pharmacophore elements.

1. The "Lacosamide" Connection: Like Lacosamide, this compound possesses a "Benzyl-Amide-Lipophile" motif. The amide hydrogen serves as a crucial H-bond donor to the slow-inactivation gate of the sodium channel.

2. The 2-Chloro Effect:

-

Metabolic Blockade: The 2-position on the phenoxy ring is highly susceptible to Cytochrome P450 hydroxylation. Substituting this with Chlorine (

) sterically and electronically deactivates this site, prolonging half-life ( -

Electronic Modulation: The electron-withdrawing nature of Chlorine reduces the electron density of the phenoxy ring, potentially enhancing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor binding pocket.

Part 5: Structural Characterization (Data Validation)

To verify the identity of the synthesized compound, the following spectral signatures must be observed.

1.

-

4.55 ppm (s, 2H): The

-

4.50 ppm (d, 2H): The

- 7.00 - 7.40 ppm (m, 9H): Aromatic region. Look for the specific pattern of the 2-chlorophenoxy ring (distinct from the monosubstituted benzyl ring).

-

7.50 ppm (br s, 1H): Amide NH. Broad singlet, exchangeable with

2. IR Spectroscopy (

-

3280-3300: N-H stretch (Amide A).

-

1650-1660: C=O stretch (Amide I) - Strong band.

-

1240: Ar-O-C ether stretch (Asymmetric).

References

-

Sigma-Aldrich. (2025). N-BENZYL-2-(2-CHLOROPHENOXY)ACETAMIDE Product Specification. Retrieved from

-

Zhu, Q., et al. (2014).[1] Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. Retrieved from

-

Choi, D., et al. (2010). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Retrieved from

-

PubChem. (2025). Compound Summary: N-benzyl-2-(2-chlorophenoxy)acetamide. Retrieved from

Sources

An In-Depth Technical Guide to N-benzyl-2-(2-chlorophenoxy)acetamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-(2-chlorophenoxy)acetamide, a molecule of interest within the broader class of phenoxyacetamide derivatives. While specific research on this compound is nascent, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the rich scientific literature on analogous structures to provide a robust framework for its synthesis, characterization, and potential biological evaluation. We will delve into the logical underpinnings of proposed synthetic routes, outline a comprehensive analytical workflow for structural and purity assessment, and explore promising avenues for investigating its bioactivity, drawing parallels with well-documented phenoxyacetamides.

Introduction: The Phenoxyacetamide Scaffold - A Privileged Motif in Medicinal Chemistry

The phenoxyacetamide core is a recurring structural motif in a diverse array of biologically active compounds. This scaffold has been successfully incorporated into molecules exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and monoamine oxidase (MAO) inhibitory activities.[1][2][3] The versatility of this chemical framework allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. N-benzyl-2-(2-chlorophenoxy)acetamide, with its distinct substitution pattern, represents an intriguing yet underexplored member of this family. This guide aims to bridge the current knowledge gap by providing a detailed, experience-driven roadmap for its scientific investigation.

Molecular Profile of N-benzyl-2-(2-chlorophenoxy)acetamide

A foundational understanding of a molecule begins with its fundamental chemical properties. For N-benzyl-2-(2-chlorophenoxy)acetamide, this information is cataloged and provides the basis for all subsequent experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClNO₂ | |

| Molecular Weight | 275.73 g/mol | |

| CAS Number | 301678-58-0 | |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl | |

| InChIKey | Not Available |

Molecular Structure:

Caption: Molecular structure of N-benzyl-2-(2-chlorophenoxy)acetamide.

Synthetic Strategy: A Reliable and Adaptable Protocol

Synthesis of 2-(2-chlorophenoxy)acetic acid

This intermediate is commercially available but can also be synthesized via a Williamson ether synthesis. This reaction is a robust and well-understood method for forming ethers.

Reaction:

2-chlorophenol + Chloroacetic acid → 2-(2-chlorophenoxy)acetic acid

Rationale: The phenoxide ion, generated by deprotonating 2-chlorophenol with a suitable base (e.g., sodium hydroxide), acts as a nucleophile, displacing the chloride from chloroacetic acid. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reaction.

Amide Coupling to Yield N-benzyl-2-(2-chlorophenoxy)acetamide

The final step involves the formation of an amide bond between the carboxylic acid intermediate and benzylamine. Several reliable coupling methods can be employed, with the choice often depending on the desired scale and purification strategy.

Reaction:

2-(2-chlorophenoxy)acetic acid + Benzylamine → N-benzyl-2-(2-chlorophenoxy)acetamide

Proposed Protocol:

-

Activation of the Carboxylic Acid: To a solution of 2-(2-chlorophenoxy)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The choice of coupling agent is critical; HATU, for instance, is often preferred for its efficiency and the formation of a soluble urea byproduct, simplifying purification.

-

Amine Addition: To the activated carboxylic acid, add one equivalent of benzylamine and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the coupling agent byproducts and unreacted starting materials. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2-(2-chlorophenoxy)acetamide.

Caption: Proposed two-step synthesis of N-benzyl-2-(2-chlorophenoxy)acetamide.

Analytical Characterization: A Multi-faceted Approach

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons of the benzyl and chlorophenoxy rings, the methylene protons of the benzyl and acetamide groups, and the amide proton. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all 15 carbon atoms, including the carbonyl carbon of the amide. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (275.73 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-O-C stretch of the ether linkage. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

Self-Validation: The consistency of data across these orthogonal analytical techniques provides a self-validating system. For instance, the molecular weight determined by MS should be consistent with the structure deduced from NMR and IR spectroscopy.

Potential Biological Activities and Mechanistic Insights

Based on the extensive research into structurally related phenoxyacetamide derivatives, several promising avenues for biological investigation of N-benzyl-2-(2-chlorophenoxy)acetamide can be proposed.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of phenoxyacetamides.[1][3][5] The mechanism of action for some of these compounds involves the induction of apoptosis.

Proposed Experimental Workflow:

-

In Vitro Cytotoxicity Screening: Assess the cytotoxic effects of the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) using an MTT or similar cell viability assay.[5]

-

Apoptosis Assays: If significant cytotoxicity is observed, investigate the mechanism of cell death using techniques such as Annexin V/propidium iodide staining followed by flow cytometry to detect apoptosis.

-

Target Identification: Further studies could explore the molecular targets, such as specific kinases or signaling pathways, that are modulated by the compound.

Caption: A workflow for evaluating the potential anticancer activity.

Monoamine Oxidase (MAO) Inhibition

Certain phenoxyacetamide analogues have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for antidepressant drugs.[2]

Proposed Investigation:

-

Enzymatic Assays: Evaluate the inhibitory activity of N-benzyl-2-(2-chlorophenoxy)acetamide against purified MAO-A and MAO-B enzymes.

-

Selectivity Determination: Determine the IC₅₀ values for both enzymes to assess the selectivity of inhibition.

Other Potential Activities

The phenoxyacetamide scaffold has also been associated with anti-inflammatory, analgesic, and insecticidal properties.[1][6] Initial screening in relevant biological assays could uncover additional therapeutic potential.

Future Directions and Conclusion

N-benzyl-2-(2-chlorophenoxy)acetamide stands as a promising yet uncharacterized molecule within a well-established class of bioactive compounds. This guide provides a comprehensive, technically grounded framework for its synthesis, purification, and characterization. The proposed avenues for biological investigation, rooted in the extensive literature on phenoxyacetamide derivatives, offer a logical starting point for uncovering its therapeutic potential. The true value of this compound will be revealed through rigorous experimental validation of these hypotheses. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exciting journey of exploring the chemical and biological landscape of N-benzyl-2-(2-chlorophenoxy)acetamide.

References

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

-

Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Taylor & Francis Online. [Link]

-

Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. ACS Omega. [Link]

Sources

- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors [mdpi.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

N-benzyl-2-(2-chlorophenoxy)acetamide physical and chemical properties

Technical Profile: N-benzyl-2-(2-chlorophenoxy)acetamide [1][2]

Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists[1][2]

Executive Summary & Chemical Identity

N-benzyl-2-(2-chlorophenoxy)acetamide is a lipophilic, small-molecule amide derivative structurally characterized by a benzylamine moiety coupled to a 2-chlorophenoxyacetic acid backbone.[1][2] It belongs to the class of phenoxyacetamides , a chemical family significant in two distinct fields: agrochemistry (as auxin-mimic herbicides) and medicinal chemistry (as anticonvulsants and sodium channel modulators).[2]

In drug discovery, this scaffold serves as a simplified achiral analog of functionalized amino acids (like Lacosamide), used to probe the Structure-Activity Relationship (SAR) of the benzylamide pharmacophore in voltage-gated sodium channel (NaV) inactivation.[1][2]

Physicochemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | N-benzyl-2-(2-chlorophenoxy)acetamide | |

| CAS Number | 301678-58-0 | Rare chemical library reference [1] |

| Molecular Formula | C₁₅H₁₄ClNO₂ | |

| Molecular Weight | 275.73 g/mol | |

| Physical State | White to off-white crystalline solid | Typical of aryl acetamides |

| Solubility | DMSO (>20 mg/mL), Ethanol, DCM | Poor water solubility predicted |

| LogP (Predicted) | ~3.1 - 3.4 | High lipophilicity; CNS penetrant |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 2 (Amide Carbonyl, Ether Oxygen) |

Synthesis & Process Chemistry

The synthesis of N-benzyl-2-(2-chlorophenoxy)acetamide follows a convergent Williamson ether synthesis strategy or an Amide coupling strategy.[1][2] The protocol below details the Nucleophilic Substitution (Williamson-type) approach, which is generally preferred for its high yield and operational simplicity when starting from N-benzyl-2-chloroacetamide.[1][2]

Experimental Protocol: Convergent Synthesis

Objective: Synthesize N-benzyl-2-(2-chlorophenoxy)acetamide via nucleophilic displacement.

Reagents:

-

Base: Potassium Carbonate (K₂CO₃) (anhydrous, 1.2 eq)[2]

-

Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein accelerator)

-

Solvent: Acetonitrile (ACN) or DMF (Dry)[2]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorophenol in anhydrous Acetonitrile. Add anhydrous K₂CO₃.[1][2]

-

Addition: Add N-benzyl-2-chloroacetamide and catalytic KI.

-

Causality: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the Sɴ2 attack.[2]

-

-

Reflux: Heat the mixture to reflux (80–82°C for ACN) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Work-up:

-

Purification: Recrystallize from an Ethanol/Water mixture or purify via silica gel column chromatography (Gradient: Hexane → 30% EtOAc/Hexane).

Synthesis Logic Diagram

Figure 1: Convergent synthesis pathway via nucleophilic substitution.[1][2]

Structural Characterization & Quality Control

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-validating spectral markers.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.5-8.7 ppm (t, 1H): Amide NH (diagnostic triplet due to coupling with benzylic CH₂).[2]

-

δ 7.1-7.5 ppm (m, 9H): Aromatic protons (5 from benzyl, 4 from chlorophenoxy).[2] Look for the specific splitting pattern of the 2-substituted phenoxy ring.[1]

-

δ 4.6 ppm (s, 2H): O-CH₂-CO (Singlet, characteristic of the phenoxy-acetyl methylene).[1][2]

-

δ 4.3 ppm (d, 2H): N-CH₂-Ph (Doublet, coupling with NH).[1][2]

-

-

Mass Spectrometry (ESI):

-

Expected [M+H]⁺ peak at m/z 276.1 (³⁵Cl isotope) and 278.1 (³⁷Cl isotope) in a 3:1 ratio, confirming the presence of a single chlorine atom.[2]

-

Biological Applications & Pharmacophore Analysis

While often screened in diverse libraries, this molecule is most relevant in the context of Neurological Therapeutics (Anticonvulsants).[2]

Mechanism of Action: Sodium Channel Modulation

This compound shares the benzylamide pharmacophore with Lacosamide (Vimpat®).[2] Research into this structural class suggests activity via Slow Inactivation of Voltage-Gated Sodium Channels (NaV) .[1]

-

The Benzylamide Function: The aromatic ring linked via a methylene to the amide nitrogen is essential for hydrophobic interaction with the channel pore.[1]

-

The Phenoxy Head: Replacing the functionalized amino acid of Lacosamide with a lipophilic phenoxy group creates a "linker-head" topology.[1][2] The 2-chloro substituent provides steric bulk and lipophilicity, potentially locking the conformation in the binding pocket.[1][2]

-

Therapeutic Potential: Compounds in this class are evaluated for efficacy in the Maximal Electroshock Seizure (MES) model (Grand Mal seizures) [2].[2]

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping to biological function.

Safety & Handling (EHS)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Specific Risk: As a chlorinated aromatic amide, potential for sensitization exists.[1][2]

-

Handling: Use standard PPE (Nitrile gloves, safety glasses).[2] Handle in a fume hood to avoid inhalation of dust.[1][2]

References

-

Sigma-Aldrich. (n.d.).[1][2] N-BENZYL-2-(2-CHLOROPHENOXY)ACETAMIDE Product Page. Retrieved from [2]

-

Choi, D., et al. (1996).[2] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives.[1][2][5][6] Journal of Medicinal Chemistry.[1][2] (Contextual reference for Benzylamide SAR). Retrieved from

-

Li, Y., et al. (2008).[2] N-Benzyl-2-(2,6-dichlorophenoxy)acetamide. Acta Crystallographica Section E. (Methodological basis for synthesis). Retrieved from [2]

-

PubChem. (2025).[2][7][8] N-Benzyl-2-chloroacetamide (Precursor Data). National Library of Medicine.[1][2] Retrieved from [2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. ISRIB - Wikipedia [en.wikipedia.org]

- 3. N-Benzyl-2-(2,6-dichlorophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl-2-(2,4-dichlorophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-benzyl-2-cyanoacetamide | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Versatility of Phenoxyacetamide Scaffolds

Topic: Potential Biological Activities of Phenoxyacetamide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxyacetamide scaffold represents a privileged structure in medicinal chemistry, characterized by a phenolic ether linked to an acetamide moiety. This architectural flexibility allows for diverse receptor-ligand interactions, positioning it as a cornerstone in the development of multi-target therapeutic agents. This guide analyzes the scaffold's utility across three primary domains: oncology (PARP-1 inhibition and apoptosis induction), metabolic regulation (

Chemical Architecture & Synthesis Strategy

The synthesis of phenoxyacetamide derivatives typically follows a nucleophilic substitution pathway. The modular nature of this synthesis allows for rapid library generation by varying the phenolic core and the amine "tail."

General Synthetic Workflow

The core protocol involves the

Figure 1: General synthetic pathway for phenoxyacetamide derivatives via Williamson ether synthesis logic.

Validated Synthesis Protocol

Objective: Synthesis of

-

Reagent Prep: Dissolve substituted phenol (10 mmol) in dry acetone (30 mL).

-

Activation: Add anhydrous

(15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add 2-chloro-N-substituted acetamide (10 mmol) dissolved in acetone.

-

Note: Slow addition prevents localized high concentrations that could lead to side reactions.

-

-

Reflux: Heat the mixture to reflux (

C) for 6–10 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Work-up:

-

Filter off inorganic salts (

, unreacted -

Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/water to yield the pure product.

-

Structure-Activity Relationship (SAR) Landscape

The biological activity of phenoxyacetamides is tightly controlled by electronic and steric modifications at two key regions: the Phenolic Ring (Region A) and the Amide Terminus (Region B).

Figure 2: SAR map highlighting functional group modifications and their impact on biological targets.

Therapeutic Domain: Oncology

Phenoxyacetamides have emerged as potent antiproliferative agents, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).

Mechanism of Action: PARP-1 & Apoptosis

Recent studies indicate that specific derivatives act as PARP-1 inhibitors . By inhibiting Poly (ADP-ribose) polymerase-1, these compounds prevent DNA repair in cancer cells, forcing them into apoptosis.

-

Key Pathway: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).[1]

-

Cell Cycle Arrest: Accumulation of cells in G1/S or G2/M phases.

Figure 3: Proposed signaling cascade for phenoxyacetamide-induced apoptosis in HepG2 cells.

Comparative Potency Data

The following table summarizes IC

| Compound ID | Target Cell Line | IC | Reference Standard | Potency Relative to Std |

| Compound I (Triazole-linked) | HepG2 (Liver) | 1.43 | 5-Fluorouracil (5.32 | 3.7x More Potent |

| Compound 3d (Phenylacetamide) | MDA-MB-468 | 0.60 | -- | High Potency |

| Dehydrozingerone Deriv. | HCT-116 (Colon) | < 5.0 | -- | Moderate |

Therapeutic Domain: Metabolic Regulation

In the context of Type 2 Diabetes Mellitus (T2DM), phenoxyacetamides serve as effective

Mechanism

These compounds competitively inhibit

-

Binding Mode: Molecular docking reveals hydrogen bonding with catalytic residues (Asp and Glu) and

-stacking interactions via the phenoxy ring.

Kinetic Validation Protocol ( -Glucosidase Assay)

Objective: Determine the IC

-

Enzyme Prep: Dissolve

-glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.8). -

Incubation: Mix 20

L of test compound (varying concentrations) with 20 -

Substrate Addition: Add 20

L of p-nitrophenyl- -

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) for 20 minutes.

-

Calculation:

.

Therapeutic Domain: Infectious Diseases

Phenoxyacetamides have demonstrated unique "anti-virulence" properties against Gram-negative bacteria, specifically Pseudomonas aeruginosa.

Target: Type III Secretion System (T3SS)

Unlike traditional antibiotics that kill bacteria (imposing selection pressure), phenoxyacetamides can inhibit the T3SS needle protein PscF . This prevents the bacteria from injecting toxins (ExoS, ExoU) into host cells without affecting bacterial growth, thereby reducing resistance development.

Antimicrobial SAR

-

Lipophilicity: A cLogP between 3–5 is optimal for membrane permeation.

-

Substituents: Para-electronegative groups (e.g., 4-Cl, 4-F) on the phenoxy ring significantly enhance antibacterial activity against S. aureus and P. aeruginosa.

References

-

Design, synthesis, and in silico studies of benzimidazole bearing phenoxyacetamide deriv

-glucosidase and -

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals (Basel).[3] 4[5][6]

-

Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PMC. 7[5]

-

Design, synthesis, in vitro anti-

-glucosidase evaluations of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides. PMC. 6[5][6][8] -

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues as Selective Monoamine Oxidase Inhibitors. MDPI. 8[5]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. 9

Sources

- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]

- 6. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Synthesis protocol for N-benzyl-2-(2-chlorophenoxy)acetamide.

[1]

Executive Summary & Scientific Context

N-benzyl-2-(2-chlorophenoxy)acetamide is a pharmacologically significant scaffold, sharing structural homology with the anticonvulsant drug Lacosamide and various antimicrobial agents.[1] The 2-phenoxyacetamide moiety serves as a privileged structure in medicinal chemistry, often functioning as a sodium channel blocker or modulator of collapsing response mediator proteins (CRMP-2).[1]

This protocol details a convergent synthetic route designed for high purity and scalability.[1] Unlike linear Fischer esterification routes, this method utilizes a nucleophilic displacement strategy (Williamson ether-type synthesis) between a phenol and a pre-formed chloroacetamide electrophile.[1] This approach minimizes side reactions associated with ester aminolysis and allows for modular derivatization of the phenolic ring.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

Chemical Safety & Hazard Mitigation

| Reagent | Hazard Class | Critical Safety Measure |

| Chloroacetyl Chloride | Corrosive, Lachrymator, Toxic | Handle in a fume hood.[1] Use double-gloving (Nitrile).[1] |

| Benzylamine | Corrosive, Severe Irritant | Avoid inhalation. Neutralize spills with dilute acid immediately.[1] |

| 2-Chlorophenol | Toxic, Environmental Hazard | Prevent release to drains.[1] Collect organic waste separately. |

| Acetonitrile | Flammable, Acute Toxicity | Use ground-glass joints; avoid open flames.[1] |

Experimental Protocol

Phase 1: Synthesis of Electrophilic Scaffold (N-benzyl-2-chloroacetamide)[1]

This step employs Schotten-Baumann conditions to selectively acylate the amine while neutralizing the HCl byproduct.[2][3]

Reagents:

-

Benzylamine (10.0 mmol, 1.07 g)

-

Chloroacetyl chloride (11.0 mmol, 1.24 g)

-

Dichloromethane (DCM) (30 mL)

-

Triethylamine (TEA) (12.0 mmol, 1.21 g) OR 10% NaOH (aq) for biphasic method.

Procedure:

-

Setup: Charge a 100 mL round-bottom flask (RBF) with benzylamine and TEA in dry DCM (30 mL). Cool the solution to 0 °C using an ice bath to control the exotherm.

-

Addition: Add chloroacetyl chloride dropwise over 15 minutes. Note: Rapid addition may lead to di-acylation or temperature spikes.[1]

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The amine spot (ninhydrin active) should disappear.

-

Workup: Wash the organic layer successively with 1M HCl (2 x 15 mL), sat. NaHCO₃ (2 x 15 mL), and brine.

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase 2: Nucleophilic Displacement (Target Synthesis)

This step utilizes an SN2 mechanism where the phenoxide ion displaces the alkyl chloride.

Reagents:

-

N-benzyl-2-chloroacetamide (Intermediate from Phase 1) (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃), anhydrous (1.2 equiv)[5]

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst (Finkelstein condition)

-

Acetonitrile (ACN) or Acetone (20 mL per gram of phenol)

Procedure:

-

Activation: In a dry RBF, dissolve 2-chlorophenol in ACN. Add anhydrous K₂CO₃.[1] Stir at RT for 15 minutes to generate the phenoxide anion.

-

Coupling: Add N-benzyl-2-chloroacetamide and catalytic KI.

-

Reflux: Heat the mixture to reflux (80-82 °C for ACN) for 4-6 hours.

-

Process Control: Monitor by TLC.[1] The limiting reagent (phenol) should be consumed.

-

-

Quench: Cool to RT. Filter off the inorganic salts (KCl, excess K₂CO₃).

-

Workup: Evaporate the solvent. Redissolve the residue in EtOAc. Wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Visualizations

Reaction Scheme & Pathway

Caption: Convergent synthesis pathway illustrating the formation of the chloroacetamide intermediate followed by etherification.

Experimental Workflow

Caption: Step-by-step experimental workflow from reagent mixing to final purification.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected parameters:

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl₃) | δ 4.5 - 4.6 ppm (Singlet, 2H) | O-CH₂ -CO | Diagnostic methylene peak between ether and amide.[1] |

| 1H NMR (CDCl₃) | δ 4.4 - 4.5 ppm (Doublet, 2H) | NH-CH₂ -Ph | Benzylic methylene protons coupled to NH.[1] |

| 1H NMR (CDCl₃) | δ 7.0 - 7.5 ppm (Multiplet) | Aromatic Protons | Integration should correspond to 9 protons (5 benzyl + 4 phenoxy). |

| 1H NMR (CDCl₃) | δ ~7.0 ppm (Broad Singlet) | NH Amide | Exchangeable with D₂O. |

| IR Spectroscopy | 1650 - 1680 cm⁻¹ | C=O[1] Stretch | Amide I band. |

| IR Spectroscopy | 3200 - 3400 cm⁻¹ | N-H Stretch | Secondary amide.[1] |

| Melting Point | 120 - 125 °C | Sharp Range | Indicates high purity (Range varies slightly by crystal habit).[1] |

References

-

Li, C. X., et al. (2008). N-Benzyl-2-(2,6-dichlorophenoxy)acetamide.[1][4] Acta Crystallographica Section E. Link

- Context: Provides the foundational method for the K₂CO₃/Acetonitrile displacement reaction used in Phase 2.

-

Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives.[1] Journal of Medicinal Chemistry.[1][6] Link

- Context: Establishes the structure-activity relationship (SAR)

-

Morieux, P., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives.[1][7] Bioorganic & Medicinal Chemistry.[1][6][7][8][9] Link

- Context: Discusses the "Lacosamide" class of functionalized amino acids, supporting the pharmacological applic

-

PrepChem. Synthesis of N-benzyl acetamide (General Schotten-Baumann).Link

- Context: General reference for the acylation of benzylamine (Phase 1 conditions).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. N-Benzyl-2-(2,4-dichlorophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent | Scilit [scilit.com]

- 7. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Experimental Profiling of N-benzyl-2-(2-chlorophenoxy)acetamide

Abstract & Compound Identity

N-benzyl-2-(2-chlorophenoxy)acetamide (CAS: 301678-58-0) is a bioactive small molecule belonging to the phenoxyacetamide class.[1] Structurally, it functions as a hybrid scaffold, combining the lipophilic 2-chlorophenoxy moiety (reminiscent of auxin mimics and certain ion channel modulators) with an N-benzylamide tail (a pharmacophore critical to the activity of anticonvulsants like Lacosamide ).

This guide details the experimental protocols for synthesizing, solubilizing, and profiling this compound. Based on Structure-Activity Relationship (SAR) data of analogous N-benzylacetamides, this compound is a high-priority candidate for Voltage-Gated Sodium Channel (Nav) modulation (anticonvulsant/analgesic activity) and antimicrobial screening .

Chemical Specifications

| Property | Specification |

| IUPAC Name | N-benzyl-2-(2-chlorophenoxy)acetamide |

| CAS Number | 301678-58-0 |

| Molecular Formula | C₁₅H₁₄ClNO₂ |

| Molecular Weight | 275.73 g/mol |

| Solubility | Insoluble in water; Soluble in DMSO (>20 mg/mL), Ethanol, DMF |

| Structural Class | Aryloxyacetamide / Benzylamide |

Synthesis & Formulation Protocols

Chemical Synthesis (Acyl Chloride Route)

Rationale: The direct coupling of 2-chlorophenoxyacetyl chloride with benzylamine is the most efficient pathway, minimizing side reactions compared to carbodiimide coupling.

Reaction Scheme: 2-Chlorophenoxyacetyl chloride + Benzylamine + Et3N → Product + Et3N·HCl

Protocol:

-

Reagents:

-

2-Chlorophenoxyacetyl chloride (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

-

Procedure:

-

Dissolve benzylamine (10 mmol) and Et₃N (12 mmol) in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add 2-chlorophenoxyacetyl chloride (10 mmol) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

-

Work-up:

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

-

Formulation for Biological Assays

Rationale: The compound is highly lipophilic. Proper formulation is critical to prevent precipitation in aqueous buffers.

Stock Solution (100 mM):

-

Dissolve 27.57 mg of compound in 1 mL of 100% DMSO.

-

Store at -20°C. Stable for 3 months.

Working Solution (In Vitro):

-

Dilute stock into assay buffer. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Vehicle (In Vivo - IP Injection):

-

Standard Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline.

-

Alternative: 0.5% Methylcellulose + 1% Tween 80 suspension (requires sonication).

Application I: Anticonvulsant Screening (Nav Channel Modulation)

Scientific Basis: N-benzylamide derivatives (e.g., Lacosamide) act by enhancing the slow inactivation of voltage-gated sodium channels. The 2-chlorophenoxy group provides the necessary lipophilicity to penetrate the CNS and interact with the channel pore.

In Vivo: Maximal Electroshock Seizure (MES) Test

Objective: To determine the ED₅₀ for preventing seizure spread, a hallmark of efficacy for generalized tonic-clonic seizures.

Protocol:

-

Subjects: Male CF-1 mice (18–25 g).

-

Dosing: Administer compound intraperitoneally (i.p.) at doses of 10, 30, 100, and 300 mg/kg (n=6 per group).

-

Timepoint: Test at 0.5 h and 4.0 h post-injection to assess duration of action.

-

Stimulus: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes using a constant current shock generator.

-

Note: Apply a drop of 0.9% saline/electrolyte solution to eyes before electrode placement.

-

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

-

Protection = No hindlimb extension > 90° relative to the body.

-

In Vitro: Whole-Cell Patch Clamp (Nav1.2 / Nav1.6)

Objective: To validate the mechanism of action (Sodium Channel Blockade).

Protocol:

-

Cell Line: HEK-293 cells stably expressing human Nav1.2 or Nav1.6.

-

Recording Solution:

-

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).

-

Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

-

-

Voltage Protocol (Slow Inactivation):

-

Hold cells at -100 mV.

-

Apply a conditioning prepulse (5 sec) ranging from -120 mV to -10 mV to induce slow inactivation.

-

Apply a test pulse (0 mV, 20 ms) to measure available current.

-

-

Data Analysis:

-

Plot normalized current vs. prepulse voltage.

-

A leftward shift in the steady-state inactivation curve indicates enhancement of slow inactivation (Lacosamide-like mechanism).

-

Application II: Antimicrobial Profiling

Scientific Basis: Phenoxyacetamide derivatives have demonstrated antifungal and antibacterial activity by inhibiting specific metabolic enzymes (e.g., Glucosamine-6-phosphate synthase).

Minimum Inhibitory Concentration (MIC) Assay

Protocol:

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Method: Broth Microdilution (CLSI Standards).

-

Procedure:

-

Prepare serial 2-fold dilutions of the compound in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

-

Range: 0.5 µg/mL to 256 µg/mL.

-

Inoculate with

CFU/mL. -

Incubate at 37°C for 24h (bacteria) or 48h (fungi).

-

-

Readout: The lowest concentration showing no visible growth is the MIC.

Visualizations & Workflows

Experimental Workflow Diagram

The following diagram illustrates the decision tree for profiling N-benzyl-2-(2-chlorophenoxy)acetamide, moving from synthesis to specific validation assays.

Caption: Integrated workflow for the synthesis, formulation, and biological profiling of N-benzyl-2-(2-chlorophenoxy)acetamide.

Summary of Expected Data

Based on the pharmacophore similarity to established bioactive acetamides, the following baseline data is expected for a successful candidate in this class:

| Assay | Metric | Target Threshold for "Active" Status |

| MES Test (Mouse) | ED₅₀ | < 100 mg/kg (i.p.)[2] |

| Rotarod Toxicity | TD₅₀ | > 200 mg/kg (High Therapeutic Index) |

| Nav1.2 Electrophysiology | IC₅₀ | < 10 µM |

| Antimicrobial (MIC) | MIC | < 32 µg/mL (Specific strains) |

References

-

Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link

-

Salomé, C., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry. Link

-

Beyer, B., et al. (2009). Lacosamide: a review of preclinical properties. CNS Drug Reviews. Link

-

Al-Dhabi, N.A., et al. (2014). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide.[3] Saudi Journal of Biological Sciences. Link

-

Sigma-Aldrich. Product Specification: N-Benzyl-2-(2-chlorophenoxy)acetamide (AldrichCPR). Link

Sources

Application Notes & Protocols: A Multi-Assay Strategy for the Cytotoxic Evaluation of N-benzyl-2-(2-chlorophenoxy)acetamide

Abstract

The evaluation of a novel chemical entity's (NCE) effect on cellular health is a cornerstone of early-stage drug discovery and toxicological screening.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a robust in vitro cytotoxicity assessment of N-benzyl-2-(2-chlorophenoxy)acetamide, a novel compound with potential biological activity. We present a tiered, multi-assay approach designed to move beyond simple viability metrics to a more nuanced understanding of the compound's cellular impact. This guide details the principles, step-by-step protocols, and data interpretation for three mechanistically distinct assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By integrating data from these orthogonal methods, researchers can generate a reliable and comprehensive cytotoxicity profile, enabling more informed decisions in the development pipeline.

Guiding Principle: The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular events.[3] A compound might inhibit metabolic activity without causing cell death (cytostatic effect), or it might induce cell death through a specific pathway that is not captured by a general viability assay. Therefore, a multi-pronged strategy is essential for trustworthy and comprehensive profiling.

Our proposed workflow follows a logical progression from a broad screen to more specific mechanistic inquiries.

Figure 1: Tiered workflow for cytotoxicity assessment.

-

Tier 1 (Metabolic Activity): The MTT assay serves as a high-throughput primary screen to assess the compound's impact on cellular metabolic function, which is often used as a proxy for cell viability.[4][5]

-

Tier 2 (Membrane Integrity): The Lactate Dehydrogenase (LDH) release assay acts as an orthogonal method to confirm true cytotoxicity by measuring the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6][7]

-

Tier 3 (Apoptosis): The Caspase-3/7 assay provides mechanistic insight by specifically detecting the activation of key executioner caspases, indicating that the compound induces programmed cell death.[8][9]

General Materials & Reagents

-

N-benzyl-2-(2-chlorophenoxy)acetamide (Test Compound)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity analysis.

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates, sterile

-

Known cytotoxic agent for positive control (e.g., Staurosporine, Doxorubicin)

-

Multichannel pipettes and sterile tips

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate spectrophotometer (for MTT and colorimetric LDH assays)

-

Microplate luminometer (for luminescent LDH and Caspase assays)

Assay Protocol: MTT (Metabolic Activity)

Principle of the Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[4][10] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is proportional to the number of metabolically active cells.[11]

Figure 2: Principle of the MTT assay.

Step-by-Step Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of N-benzyl-2-(2-chlorophenoxy)acetamide in DMSO. Create a series of 2x working concentrations by serially diluting the stock in a complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[12] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

Assay Protocol: LDH (Membrane Integrity)

Principle of the Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells.[6] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[7] The LDH assay quantifies this released enzyme by measuring its activity in the supernatant through a coupled enzymatic reaction that results in a colorimetric or luminescent signal.[6][13]

Figure 3: Principle of the LDH release assay.

Step-by-Step Protocol

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, preparing a parallel plate for the LDH assay. It is critical to set up three essential controls for each condition:

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Sample Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[13] Avoid disturbing the cell layer.

-

Reaction Setup: Add 100 µL of the LDH reaction mixture (as per the manufacturer's kit instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance/Luminescence Reading: For colorimetric assays, add the stop solution (if required by the kit) and measure absorbance at 490 nm.[13] For luminescent assays, measure the signal directly.[7]

Assay Protocol: Caspase-3/7 (Apoptosis)

Principle of the Assay

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[9] This assay utilizes a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[14][15] This cleavage releases a substrate for luciferase (e.g., aminoluciferin), which in turn generates a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[16]

Figure 4: Principle of the luminescent Caspase-3/7 assay.

Step-by-Step Protocol

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. A shorter incubation time (e.g., 6, 12, or 24 hours) may be optimal, as caspase activation is often a transient event.[15]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.

-

"Add-Mix-Measure" Format:

-

Remove the plate from the incubator and allow it to cool to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[14] This single reagent addition both lyses the cells and introduces the substrate.

-

Mix the contents on a plate shaker at low speed for 30-60 seconds.

-

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Luminescence Reading: Measure the luminescence using a plate luminometer.

Data Analysis & Presentation

Calculations

-

MTT Assay:

-

% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

-

LDH Assay:

-

First, correct all values by subtracting the background absorbance.

-

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

-

-

Caspase-3/7 Assay:

-

Fold Increase in Activity = (Luminescence_sample) / (Luminescence_vehicle)

-

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This value is determined by plotting the percentage of viability/cytotoxicity against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Data Summary

Summarize the calculated IC₅₀ values in a clear, tabular format to facilitate comparison across different cell lines and assays.

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | MTT | 48 | Value |

| (Breast Cancer) | LDH | 48 | Value |

| Caspase-3/7 | 24 | Value | |

| A549 | MTT | 48 | Value |

| (Lung Cancer) | LDH | 48 | Value |

| Caspase-3/7 | 24 | Value | |

| HEK293 | MTT | 48 | Value |

| (Non-Cancerous) | LDH | 48 | Value |

| Caspase-3/7 | 24 | Value |

Interpretation of Results

-

Potent & Broadly Cytotoxic: Low IC₅₀ values across all assays and cell lines suggest a potent cytotoxic compound.

-

Selective Cytotoxicity: A significantly lower IC₅₀ in cancer cell lines (e.g., MCF-7, A549) compared to the non-cancerous line (HEK293) indicates potential cancer-selective toxicity, a desirable trait for therapeutic candidates.

-

Cytostatic vs. Cytotoxic: If the MTT assay shows a low IC₅₀ (indicating reduced metabolic activity) but the LDH assay shows a high IC₅₀ (indicating intact membranes), the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).

-

Apoptotic Mechanism: A potent response in the Caspase-3/7 assay, especially at concentrations that correlate with effects in the MTT and LDH assays, strongly suggests that N-benzyl-2-(2-chlorophenoxy)acetamide induces cell death via apoptosis.

By following these detailed protocols and interpretation guidelines, researchers can confidently and accurately characterize the cytotoxic profile of N-benzyl-2-(2-chlorophenoxy)acetamide, providing critical data for the advancement of their research and development programs.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

PMC. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Retrieved from [Link]

-

Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

-

Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

-

PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

BosterBio. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. opentrons.com [opentrons.com]

- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 8. stemcell.com [stemcell.com]

- 9. bosterbio.com [bosterbio.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. atcc.org [atcc.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 15. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

Application Note: Protocols for Assessing the Antimicrobial Activity of Acetamide Derivatives

Introduction & Scope

Acetamide derivatives (e.g., 2-mercaptobenzothiazole acetamides, benzimidazole-based acetamides) represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including bacterial DNA gyrase and dihydrofolate reductase (DHFR). However, their lipophilic nature and specific solubility profiles present unique challenges during in vitro assessment.

This guide provides a standardized, field-proven workflow for evaluating the antimicrobial efficacy of these compounds. Unlike generic protocols, this document addresses the specific pre-analytical handling required for acetamide derivatives to prevent precipitation artifacts that often skew Minimum Inhibitory Concentration (MIC) results.

Core Objectives

-

Accurate MIC Determination: Overcoming solubility issues in Broth Microdilution (BMD).

-

Kinetic Profiling: Differentiating bacteriostatic vs. bactericidal activity via Time-Kill assays.[1]

-

Biofilm Efficacy: Assessing anti-virulence potential using the Crystal Violet method.[2]

Pre-Analytical Considerations (Critical)

Compound Solubility & Stock Preparation

Acetamide derivatives often exhibit poor aqueous solubility. Improper solubilization leads to "false resistance" (compound precipitates out of solution) or "false susceptibility" (solvent toxicity).

-

Solvent Selection: Dissolve neat compounds in 100% Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a master stock at

the highest desired test concentration (e.g., -

Validation: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) . Most bacterial strains (e.g., S. aureus, E. coli) tolerate 1% DMSO without growth inhibition.

-

Expert Tip: If precipitation occurs upon dilution into media, sonicate the stock for 10 minutes at 40 kHz before dilution.

-

Bacterial Strain Selection

Use ATCC quality control strains to validate the assay system before testing novel derivatives.

-

Gram-Positive: Staphylococcus aureus ATCC 29213 (Standard QC strain).[3]

-

Gram-Negative: Escherichia coli ATCC 25922; Pseudomonas aeruginosa ATCC 27853.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 compliant) Rationale: This is the gold standard for quantitative potency assessment.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][4] Note: Cation adjustment (

, -

Optical Standard: 0.5 McFarland Standard.

-

Dye (Optional): Resazurin (0.015%) for visual endpoint confirmation.

Workflow Diagram

Caption: Figure 1. Standardized Broth Microdilution Workflow for Acetamide Derivatives.

Step-by-Step Procedure

-

Plate Layout: Dispense

of CAMHB into columns 1–12 of a 96-well round-bottom plate. -

Compound Dilution: Add

of the acetamide stock (-

Column 11: Growth Control (Bacteria + Solvent only).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Prep: Suspend colonies from an overnight agar plate in saline to match a 0.5 McFarland standard (

). Dilute this suspension 1:100 in CAMHB. -

Inoculation: Add

of the diluted inoculum to wells 1–11. Final volume: -

Incubation: Seal with a gas-permeable film and incubate at

for 16–20 hours. -

Reading: The MIC is the lowest concentration showing complete inhibition of visible growth .[3]

Troubleshooting Acetamides:

-

Precipitation: If the broth turns cloudy immediately after adding the compound, the concentration is above the solubility limit. The MIC cannot be determined above this point.

-

Trailing Growth: Acetamides may show "trailing" (partial inhibition). In this case, use Resazurin (add

, incubate 1h). Blue = No Growth (MIC); Pink = Growth.[5]

Protocol 2: Time-Kill Kinetics